molecular formula C14H9FN2O B1409069 (6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone CAS No. 1634647-80-5

(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone

Cat. No.: B1409069
CAS No.: 1634647-80-5
M. Wt: 240.23 g/mol
InChI Key: XQUTVRVWWJZXOJ-UHFFFAOYSA-N
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Description

(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone is a fluorinated heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a fluorine atom at the 6-position and a benzoyl group at the 3-position. Its molecular formula is C₁₄H₉FN₂O, with a molecular weight of 240.24 g/mol (CAS: 1634647-80-5; MDL: MFCD28142906) .

Preparation Methods

The synthesis of (6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone involves several steps, typically starting with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The fluoro group is introduced via electrophilic fluorination, and the phenylmethanone group is attached through Friedel-Crafts acylation . Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes and receptors, while the imidazo[1,2-a]pyridine ring facilitates its interaction with nucleic acids and proteins. These interactions can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural Analogs with Halogen Substitutions

Halogenation at the 6-position of the imidazo[1,2-a]pyridine scaffold significantly alters physicochemical and biological properties. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent CAS Number Key Properties/Applications
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone C₁₄H₉FN₂O 240.24 F 1634647-80-5 Enhanced metabolic stability
(6-Chloroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone C₁₄H₉ClN₂O 256.69 Cl 1634647-81-6 Higher lipophilicity; antiviral leads
Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone C₁₄H₁₀N₂O 222.25 H 210035-02-2 Baseline activity; lower electronegativity

Key Observations :

  • Fluorine : Reduces metabolic oxidation due to C-F bond stability, improving pharmacokinetics .

Heterocyclic Variants: Pyridine vs. Pyridazine

Replacing the pyridine ring with pyridazine modifies electronic distribution and steric bulk:

Compound Name Molecular Formula Heterocycle Molecular Weight (g/mol) Key Differences
This compound C₁₄H₉FN₂O Pyridine 240.24 Planar structure; moderate basicity
(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone C₁₃H₈ClN₃O Pyridazine 257.68 Increased nitrogen content; higher polarity (pKa ~1.11)

Impact on Bioactivity :

Substituted Phenyl Group Variations

Modifications to the phenyl group influence steric and electronic interactions:

Compound Name Phenyl Substituent Molecular Weight (g/mol) Key Findings
(4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone 4-Bromo 315.17 Bromine increases molecular bulk; used in radiolabeling studies
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(2-fluorophenyl)methanone 2-Fluoro 258.23 Ortho-fluorine disrupts planarity, reducing aggregation

SAR Insights :

  • Para-substitutions (e.g., Br, CF₃) enhance target affinity in enzyme inhibition assays .
  • Ortho-substitutions (e.g., 2-F) may improve solubility but reduce crystallinity .

Biological Activity

(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone is a synthetic compound characterized by its unique molecular structure, which includes a fluoro group and an imidazo[1,2-a]pyridine core. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

  • Molecular Formula : C14H9FN2O
  • Molecular Weight : 240.24 g/mol
  • CAS Number : 1634647-80-5
  • Appearance : Off-white to light yellow solid
  • Purity : Typically around 99.40% .

The compound's structure enhances its chemical reactivity and interaction with biological targets, making it a candidate for further research into its therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The presence of the fluoro group is believed to enhance its binding affinity, while the imidazo[1,2-a]pyridine ring can facilitate interactions with nucleic acids and proteins .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections. Comparative studies with similar compounds have demonstrated that variations in halogen substituents can influence antimicrobial efficacy .

Anticancer Activity

Preliminary studies have also suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. These findings indicate its potential as a lead compound for developing new anticancer therapies .

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Antibacterial Activity :
    • Objective : To evaluate the antibacterial efficacy against E. coli and S. aureus.
    • Method : Disc diffusion method was employed.
    • Results : The compound showed a significant zone of inhibition compared to control groups .
  • Study on Anticancer Effects :
    • Objective : To assess cytotoxic effects on breast cancer cell lines (MCF-7).
    • Method : MTT assay was used to determine cell viability.
    • Results : A dose-dependent decrease in cell viability was observed, indicating strong anticancer potential .

Comparative Analysis

A comparison with structurally similar compounds reveals distinct differences in biological activity:

Compound NameStructure VariationAntimicrobial ActivityAnticancer Activity
This compoundFluoro groupHighModerate
(6-Chloroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanoneChloro groupModerateLow
(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanoneBromo groupLowModerate

This table illustrates how variations in halogen substituents can significantly impact both antimicrobial and anticancer activities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize (6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone?

  • Answer : Two prominent methods include:

  • I2_2-catalyzed intramolecular oxidative amination : This green method uses iodine to catalyze the cyclization of 1-phenyl-3-(pyridin-3-ylamino)propan-1-one derivatives under neat conditions, yielding 81–93% for electron-rich pyridine substrates (e.g., methyl or methoxy substituents) .
  • One-pot three-component reaction : Pyridine, phenacyl bromide, and thiocyanate react without catalysts to form substituted imidazo[1,2-a]pyridines, though fluorinated variants may require optimization .
    • Key considerations : Solvent choice, catalyst loading, and substituent electronic effects significantly impact yields.

Q. How is this compound characterized structurally?

  • Answer : Standard protocols include:

  • 1^1H/13^{13}C NMR : For the compound, 1^1H NMR (DMSO-d6d_6) shows peaks at δ 7.58 (t, J=7.6 Hz, 2H), 7.97 (dd, J=9.6/5.2 Hz, 1H), and 9.62 (dd, J=5.0/2.6 Hz, 1H), confirming aromatic and imidazo-pyridine protons .
  • ESI-MS : Molecular weight validation via calculated vs. experimental m/z (e.g., 265.1 g/mol for analogs) ensures purity .
  • Melting point : Reported as 131–132°C for crystalline derivatives .

Q. What biological activities are associated with imidazo[1,2-a]pyridine derivatives like this compound?

  • Answer : Structural analogs exhibit antileishmanial and antitrypanosomal activity , with IC50_{50} values influenced by substituents (e.g., chloro, methyl groups). For example, compound 8p (a chloro analog) showed significant activity in vitro, suggesting fluorinated variants may require similar evaluation .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence synthetic yields and bioactivity?

  • Answer :

  • Synthetic yields : Electron-donating groups (e.g., -OCH3_3) at pyridine meta/para positions enhance cyclization efficiency (81–93% yields) by stabilizing transition states, while bulky groups reduce reactivity .
  • Bioactivity : Chloro and methyl substituents on the imidazo-pyridine core improve antiparasitic activity by enhancing target binding (e.g., enzyme inhibition) . Fluorine’s electronegativity may alter pharmacokinetics but requires empirical validation.

Q. How can researchers resolve contradictions in bioactivity data across structurally similar analogs?

  • Answer :

  • Purity validation : Ensure compounds are ≥95% pure (via HPLC or NMR) to exclude confounding effects from impurities .
  • Structural analogs : Compare fluorinated vs. chloro/methyl derivatives (e.g., 8p vs. 10a ) to isolate fluorine-specific effects .
  • Assay standardization : Use consistent parasite strains (e.g., Leishmania donovani) and cytotoxicity controls to normalize activity data .

Q. What safety protocols are critical for handling this compound in the lab?

  • Answer : Based on SDS guidelines for related imidazo-pyridines:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A irritation) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (respiratory toxicity, Category 3) .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. Key Recommendations for Researchers

  • Prioritize green synthesis (e.g., iodine catalysis) to minimize waste .
  • Use fluorine-specific analytical techniques (e.g., 19^{19}F NMR) to track reactivity.
  • Cross-validate bioactivity data with structural analogs to isolate fluorine’s role .

Properties

IUPAC Name

(6-fluoroimidazo[1,2-a]pyridin-3-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O/c15-11-6-7-13-16-8-12(17(13)9-11)14(18)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUTVRVWWJZXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN=C3N2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone

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